(2R,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate
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Overview
Description
(2R,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate is a chiral epoxide compound with significant importance in organic synthesis and pharmaceutical research. Its unique structure, featuring an oxirane ring and a phenylmethoxycarbonyl group, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as chiral catalysts. The reaction is carried out in the presence of tert-butyl hydroperoxide, resulting in the formation of the desired epoxide with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound often employs similar asymmetric epoxidation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Additionally, the resolution of racemic mixtures through chiral chromatography or crystallization techniques can be employed to obtain the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide ring can yield alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions to open the epoxide ring
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed .
Scientific Research Applications
(2R,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: It is a key intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals and as a building block for the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of (2R,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-butanediol: Another chiral compound with similar stereochemistry but different functional groups.
(2R,3R)-dihydroquercetin: A flavonoid with antioxidant properties and similar stereochemistry.
(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol: A compound with multiple hydroxyl groups and similar stereochemistry
Uniqueness
(2R,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate is unique due to its specific functional groups and the presence of an oxirane ring. This structural feature imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
646532-93-6 |
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Molecular Formula |
C11H9O5- |
Molecular Weight |
221.19 g/mol |
IUPAC Name |
(2R,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H10O5/c12-10(13)8-9(16-8)11(14)15-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)/p-1/t8-,9-/m1/s1 |
InChI Key |
MSOZTSXXIISYMG-RKDXNWHRSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H]2[C@@H](O2)C(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2C(O2)C(=O)[O-] |
Origin of Product |
United States |
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